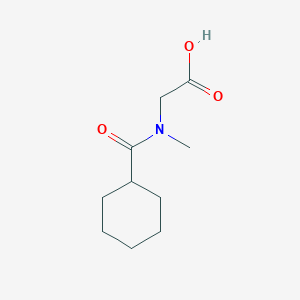
N-(cyclohexylcarbonyl)-N-methylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclohexylcarbonyl)-N-methylglycine: is an organic compound that belongs to the class of amino acids It is characterized by the presence of a cyclohexylcarbonyl group attached to the nitrogen atom of a glycine molecule, with an additional methyl group attached to the nitrogen
Mechanism of Action
Target of Action
For instance, N-Cyclohexyl-N’-Decylurea, a compound with a similar N-cyclohexylcarbonyl structure, has been reported to interact with Bifunctional epoxide hydrolase 2 .
Mode of Action
Compounds with similar structures, such as n,n’-dicyclohexylcarbodiimide (dcc or dccd), are known to couple amino acids during artificial peptide synthesis
Pharmacokinetics
Compounds with similar structures, such as n-cyclohexyl-n’-decylurea, have been reported to bind and transport ligands, including pharmaceuticals
Result of Action
Compounds with similar structures, such as n,n’-dicyclohexylcarbodiimide (dcc or dccd), are known to facilitate the preparation of an alkene by the reaction of an aldehyde or ketone with the ylide generated from a phosphonium salt
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of any compound . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclohexylcarbonyl)-N-methylglycine typically involves the reaction of glycine with cyclohexylcarbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then methylated using methyl iodide to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 12-24 hours
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the reproducibility and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: N-(cyclohexylcarbonyl)-N-methylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: this compound can participate in nucleophilic substitution reactions, where the cyclohexylcarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives
Scientific Research Applications
N-(cyclohexylcarbonyl)-N-methylglycine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in modulating enzyme activity and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
- N-(cyclohexylcarbonyl)glycine
- N-methylglycine
- N-(phenylcarbonyl)-N-methylglycine
Comparison: N-(cyclohexylcarbonyl)-N-methylglycine is unique due to the presence of both a cyclohexylcarbonyl group and a methyl group attached to the nitrogen atom. This structural feature imparts distinct physicochemical properties, such as increased hydrophobicity and steric hindrance, which can influence its reactivity and interactions with biological targets. Compared to N-(cyclohexylcarbonyl)glycine, the methyl group in this compound enhances its lipophilicity and may affect its pharmacokinetic profile. Similarly, the cyclohexylcarbonyl group distinguishes it from N-methylglycine, providing additional steric bulk and hydrophobic character.
Properties
IUPAC Name |
2-[cyclohexanecarbonyl(methyl)amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-11(7-9(12)13)10(14)8-5-3-2-4-6-8/h8H,2-7H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZWLHCXGUWSJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)C1CCCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(1-ethylsulfonylpiperidin-4-yl)prop-2-enamide](/img/structure/B2395298.png)
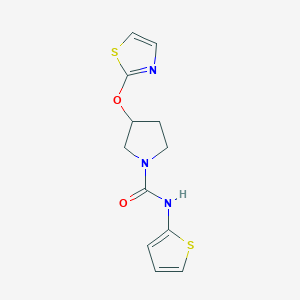
![cyclobutyl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2395302.png)
![2-[1-(Cyclobutylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2395303.png)
![N-[(2-Ethylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2395304.png)
![N-(2,6-dimethylphenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide](/img/structure/B2395306.png)
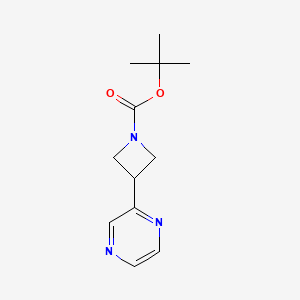
![N-(2-methylbenzo[d]thiazol-5-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2395309.png)
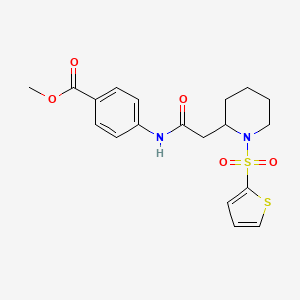
![2-[4-[(1-Morpholin-4-ylcyclobutyl)methylsulfamoyl]phenoxy]acetamide](/img/structure/B2395311.png)
![2-(1H-indol-3-yl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxoacetamide](/img/structure/B2395312.png)
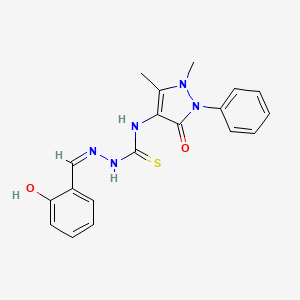

![2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(4-methylpiperazin-1-yl)acetamide](/img/structure/B2395317.png)
